molecular formula C11H22ClN3O2 B1398356 [4-(2-Hydroxyethyl)-1-piperazinyl](2-pyrrolidinyl) methanone hydrochloride CAS No. 1236260-66-4

[4-(2-Hydroxyethyl)-1-piperazinyl](2-pyrrolidinyl) methanone hydrochloride

Cat. No. B1398356
M. Wt: 263.76 g/mol
InChI Key: WATVYFZBEVYLDW-UHFFFAOYSA-N
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Description

“4-(2-Hydroxyethyl)-1-piperazinyl methanone hydrochloride” is a chemical compound with the molecular formula C11H22ClN3O2 . It is a product offered for research and development use .


Synthesis Analysis

The synthesis of similar compounds involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The pyrrolidine ring is often used in medicinal chemistry to create compounds for treating human diseases . The synthesis process can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 263.76428 . More detailed properties like melting point, boiling point, density, and toxicity information can be found on chemical databases .

Scientific Research Applications

Biopolymer Production and Environmental Applications

Poly-3-Hydroxybutyrate Production by Methanotrophic Bacteria
Methanotrophic bacteria are investigated for their ability to produce poly-3-hydroxybutyrate (PHB), a biodegradable polymer with similar properties to conventional polymers. This research highlights the potential of methanotrophs, which use methane as a carbon and energy source, for environmentally friendly polymer production (Kubaczyński, Pytlak, & Stępniewska, 2019).

Pharmacological Activities of Derivative Compounds

Paeonol and Its Derivatives
Paeonol, a compound with pharmacological activities such as antibacterial, anti-inflammatory, and antioxidant effects, has been the focus of structural modification studies. Derivatives of paeonol exhibit enhanced pharmacological activities, showcasing the potential for chemical derivatives to possess significant biological effects (Wang et al., 2020).

Enzyme Inhibition for Therapeutic Applications

Dipeptidyl Peptidase IV Inhibitors
The development of dipeptidyl peptidase IV (DPP IV) inhibitors is a significant area in the treatment of type 2 diabetes mellitus. Research into DPP IV inhibitors, which includes a variety of chemical groups such as pyrrolidines, piperidines, and piperazines, underscores the importance of chemical derivatives in designing effective therapeutic agents (Mendieta, Tarragó, & Giralt, 2011).

Environmental Estrogenic Compounds and Their Effects

Methoxychlor as an Environmental Estrogen Model
The study of methoxychlor, a pesticide with proestrogenic activity, provides insights into the effects of environmental estrogens on reproduction and development. Understanding the metabolic conversion of such compounds to their active forms and their biological impacts could be relevant for assessing the risks of related chemical structures in the environment (Cummings, 1997).

Safety And Hazards

The safety data sheet for this compound indicates that it is intended for research and development use only, under the supervision of a technically qualified individual . For detailed safety and hazard information, it is recommended to refer to the product’s safety data sheet .

properties

IUPAC Name

[4-(2-hydroxyethyl)piperazin-1-yl]-pyrrolidin-2-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2.ClH/c15-9-8-13-4-6-14(7-5-13)11(16)10-2-1-3-12-10;/h10,12,15H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATVYFZBEVYLDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCN(CC2)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Hydroxyethyl)-1-piperazinyl](2-pyrrolidinyl) methanone hydrochloride

CAS RN

1236260-66-4
Record name Methanone, [4-(2-hydroxyethyl)-1-piperazinyl]-2-pyrrolidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236260-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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